2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features a fluorophenyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-fluoroaniline, thiophene-3-carboxaldehyde, and glycine.
Step 1: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide.
Step 2: Thiophene-3-carboxaldehyde is then reacted with glycine in the presence of a base to form 2-(thiophen-3-yl)ethanol.
Step 3: Finally, 2-(4-fluorophenyl)acetamide is coupled with 2-(thiophen-3-yl)ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)
Major Products
Oxidation: 2-(4-fluorophenyl)-N-(2-oxo-2-(thiophen-3-yl)ethyl)acetamide
Reduction: 2-(4-fluorophenyl)-N-(2-amino-2-(thiophen-3-yl)ethyl)acetamide
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Incorporated into polymers to enhance their electronic properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its binding affinity to various proteins, which is crucial in drug design.
Medicine
Pharmacology: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Drug Delivery: Used in the development of drug delivery systems due to its ability to cross biological membranes.
Industry
Agriculture: Potential use as a pesticide due to its bioactive properties.
Cosmetics: Incorporated into formulations for its potential skin-beneficial properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the thiophene ring contributes to its electronic properties. The hydroxyl group facilitates hydrogen bonding, which is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- 2-(4-bromophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
- 2-(4-methylphenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exhibits unique electronic properties due to the presence of the fluorine atom. This enhances its stability and reactivity, making it more effective in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYHQAYPFXEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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